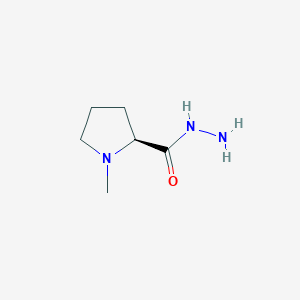

(S)-1-Methylpyrrolidine-2-carbohydrazide

Description

Contextualization within Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis, the art of selectively creating one chiral form of a molecule over its mirror image (enantiomer), is a cornerstone of modern chemistry. insuf.org A key strategy in this endeavor is the use of chiral auxiliaries and catalysts, which are enantiomerically pure compounds that guide a chemical reaction to produce the desired chiral product. nih.gov Pyrrolidine-based scaffolds, derived from the natural amino acid proline, have emerged as highly effective "privileged" structures in this context. nih.gov

The rigid five-membered ring of the pyrrolidine (B122466) core restricts conformational flexibility, providing a well-defined three-dimensional environment. nih.gov This structural rigidity is crucial for transferring chiral information during a reaction, enabling high levels of stereocontrol. Chiral pyrrolidine derivatives are widely used as organocatalysts, which are small, metal-free organic molecules that can drive chemical transformations. nih.govnih.gov They are also employed as ligands that bind to metal centers, creating chiral catalysts capable of performing a vast array of enantioselective reactions. researchgate.netjst.go.jp The specific derivative, (S)-1-Methylpyrrolidine-2-carbohydrazide, combines this proven chiral scaffold with a reactive carbohydrazide (B1668358) group, positioning it as a valuable building block for creating more complex chiral ligands and catalysts.

Significance of Pyrrolidine-Based Scaffolds in Medicinal Chemistry and Catalysis

The pyrrolidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry and drug discovery. Its prevalence is highlighted by its presence in numerous FDA-approved pharmaceuticals. The success of this scaffold is attributed to several key features. Its non-planar, three-dimensional structure allows for an effective exploration of pharmacophore space, which is critical for a drug's interaction with biological targets like proteins and enzymes. nih.gov

The inherent chirality of substituted pyrrolidines is another major advantage, as the different spatial arrangements of substituents can lead to vastly different biological profiles. nih.gov This is because biological systems are themselves chiral, and the specific stereochemistry of a drug molecule is often critical for its efficacy and selectivity.

In the realm of catalysis, pyrrolidine derivatives have been instrumental in the rise of organocatalysis. Proline itself can catalyze reactions by forming structurally defined enamines from carbonyl compounds. nih.gov By modifying the pyrrolidine structure—for example, by creating diamines or other derivatives—chemists have developed powerful catalysts for a wide range of reactions, including asymmetric aldol (B89426) reactions and Michael additions. nih.govresearchgate.net

Research Trajectory of this compound

While extensive research has focused on the broader class of pyrrolidine derivatives, the specific research trajectory of this compound is primarily that of a specialized chiral building block. Its value lies in the strategic combination of its constituent parts: the stereochemically defined (S)-pyrrolidine ring, the N-methyl group which influences its electronic properties and reactivity, and the terminal carbohydrazide group.

The synthesis of this compound logically starts from the readily available and inexpensive chiral pool starting material, L-proline. nih.gov A plausible synthetic route involves the esterification of L-proline to its methyl ester, followed by N-methylation. The final step is the hydrazinolysis of the resulting (S)-Methyl 1-methylpyrrolidine-2-carboxylate, where the ester is converted into the target carbohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com This is a common and efficient method for preparing carbohydrazide derivatives. researchgate.net

The carbohydrazide functional group (-CONHNH2) is itself a versatile chemical handle. researchgate.netchemicalbook.com It can serve as an intermediate in the synthesis of various drugs and other complex organic molecules. hkdexint.com It is known to be a precursor for forming heterocyclic rings like oxadiazoles (B1248032) and can be used to create Schiff bases or act as a chelating agent for metal ions. researchgate.net Therefore, the research applications of this compound are directed towards its use in the synthesis of novel, more elaborate molecules. Its structure is ideally suited for its incorporation into new chiral ligands for asymmetric metal catalysis or as a foundation for developing new classes of organocatalysts.

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 71764-93-7 |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| Canonical SMILES | CN1CCCC1C(=O)NN |

| Chirality | (S)-configuration |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-Methyl 1-methylpyrrolidine-2-carboxylate |

| L-proline |

| Hydrazine hydrate |

| Oxadiazoles |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carbohydrazide |

InChI |

InChI=1S/C6H13N3O/c1-9-4-2-3-5(9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10)/t5-/m0/s1 |

InChI Key |

QHWWDKWUDJTJMG-YFKPBYRVSA-N |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)NN |

Canonical SMILES |

CN1CCCC1C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Methylpyrrolidine 2 Carbohydrazide

Precursor Synthesis and Derivatization Strategies

The cornerstone of synthesizing (S)-1-Methylpyrrolidine-2-carbohydrazide lies in the efficient and stereochemically controlled preparation of its precursors. This typically begins with the readily available and naturally occurring amino acid, L-proline.

Stereoselective Synthesis of (S)-N-Methylproline Esters

The initial step involves the N-methylation of L-proline, followed by esterification to yield an (S)-N-Methylproline ester. A common approach to N-methylation involves reductive amination. For instance, L-proline can be reacted with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) to introduce the methyl group onto the nitrogen atom.

Following N-methylation, the carboxylic acid is converted to an ester. A widely used method is Fischer-Speier esterification, where the N-methylproline is refluxed in an alcohol, such as methanol (B129727) or ethanol (B145695), with a catalytic amount of a strong acid like sulfuric acid. This process yields the corresponding methyl or ethyl ester. Alternative esterification methods include the use of thionyl chloride in the desired alcohol, which proceeds through an acid chloride intermediate. The stereochemistry at the C2 position is generally preserved throughout these transformations.

A documented synthesis of methyl 1-methylpyrrolidine-2-carboxylate involves the reaction of L-proline with methanol and sulfuric acid, followed by N-methylation using formaldehyde and sodium borohydride.

Formation of Hydrazide Linkage

The transformation of the (S)-N-Methylproline ester to the target hydrazide is typically achieved through hydrazinolysis. This nucleophilic acyl substitution reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol or methanol. The reaction mixture is usually heated to drive the reaction to completion. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the stable hydrazide.

General procedures for the synthesis of proline hydrazides from their corresponding esters confirm the utility of this method. For example, the reaction of ethyl (S)-N-benzylprolinate with hydrazine hydrate provides a pathway to the corresponding hydrazide, showcasing the general applicability of this transformation to proline derivatives researchgate.net.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial.

For the hydrazinolysis step, the choice of solvent, reaction temperature, and reaction time are key variables. While ethanol is a common solvent, other alcohols can also be employed. The temperature is often elevated to reflux to increase the reaction rate, though milder conditions may be sufficient depending on the reactivity of the specific ester. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure complete conversion of the starting material.

Purification of the final product is critical to remove any unreacted starting materials or byproducts. Common purification techniques include recrystallization from a suitable solvent or solvent mixture, which can yield highly pure crystalline material. The selection of the recrystallization solvent is determined by the solubility profile of the product and impurities.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Ethanol, Methanol | Affects solubility of reactants and product, influencing reaction rate and ease of product isolation. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may also lead to side reactions or degradation, impacting purity. |

| Reactant Ratio | Excess Hydrazine Hydrate | Using an excess of hydrazine hydrate can drive the equilibrium towards the product, increasing the yield. |

| Reaction Time | Monitored by TLC | Ensures complete conversion of the ester, maximizing yield and simplifying purification. |

| Purification | Recrystallization | Effective for removing impurities and obtaining a high-purity final product. |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, multi-gram or kilogram scale introduces several challenges that must be addressed.

One of the primary considerations is heat management. The N-methylation and hydrazinolysis steps can be exothermic, and on a larger scale, efficient heat dissipation is necessary to maintain control over the reaction temperature and prevent runaway reactions or the formation of impurities. This may require the use of jacketed reactors with controlled cooling.

Mixing is another critical factor. Ensuring homogeneous mixing of reactants on a larger scale can be challenging and may necessitate the use of more powerful overhead stirrers. Inefficient mixing can lead to localized "hot spots" or incomplete reactions, resulting in lower yields and purity.

The work-up and purification procedures also need to be adapted for larger quantities. Extractions may require larger separatory funnels or specialized extraction equipment. Recrystallization on a large scale may require larger vessels and careful control of the cooling rate to ensure the formation of well-defined crystals for easy filtration. Filtration and drying of the final product will also require larger equipment, such as large Buchner funnels and vacuum ovens.

Furthermore, the safety aspects of handling larger quantities of reagents, such as flammable solvents and corrosive acids, become more pronounced. Appropriate personal protective equipment and engineering controls are essential for a safe scale-up process. The use of less hazardous reagents, where possible, is also a key consideration in green chemistry approaches to scale-up mdpi.comtandfonline.comresearchgate.net.

Mechanistic Insights into Formation Pathways

The formation of this compound from its corresponding ester proceeds via a nucleophilic acyl substitution mechanism masterorganicchemistry.comlibretexts.orgyoutube.com. This is a well-established reaction pathway for the conversion of carboxylic acid derivatives.

The key steps in the hydrazinolysis reaction are as follows:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic hydrazine molecule on the electrophilic carbonyl carbon of the (S)-N-Methylproline ester. The nitrogen atom of hydrazine, with its lone pair of electrons, acts as the nucleophile. This results in the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge.

Proton Transfer: A proton transfer likely occurs, either intramolecularly or intermolecularly with the solvent, to neutralize the negatively charged oxygen and protonate the leaving alkoxy group, making it a better leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group), and the alkoxy group is expelled as the leaving group (an alcohol molecule).

Advanced Spectroscopic Elucidation of S 1 Methylpyrrolidine 2 Carbohydrazide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of (S)-1-Methylpyrrolidine-2-carbohydrazide is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

The protons of the pyrrolidine (B122466) ring (H-2, H-3, H-4, and H-5) would likely appear as complex multiplets due to spin-spin coupling with their neighbors. The H-2 proton, being adjacent to the carbohydrazide (B1668358) group, is expected to be shifted downfield. The N-methyl group (N-CH₃) would present as a sharp singlet. The protons of the hydrazide group (-NH-NH₂) would appear as exchangeable signals, often broad, with their chemical shifts being sensitive to solvent and concentration.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 3.0 - 3.5 | Multiplet |

| H-3 | 1.8 - 2.2 | Multiplet |

| H-4 | 1.6 - 2.0 | Multiplet |

| H-5 | 2.3 - 2.8 | Multiplet |

| N-CH₃ | 2.3 - 2.6 | Singlet |

| -NH- | 7.5 - 8.5 (broad) | Singlet |

| -NH₂ | 4.0 - 5.0 (broad) | Singlet |

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbons of the pyrrolidine ring will appear in the aliphatic region, with their shifts influenced by the adjacent nitrogen atom. The N-methyl carbon will also be in this region.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C-2 | 60 - 65 |

| C-3 | 25 - 30 |

| C-4 | 22 - 27 |

| C-5 | 55 - 60 |

| N-CH₃ | 40 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons in the pyrrolidine ring (H-2/H-3, H-3/H-4, H-4/H-5). This allows for the tracing of the spin system within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal of the pyrrolidine ring and the N-methyl group to its corresponding carbon signal. For example, the signal for the H-2 proton would show a correlation to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. For instance, the H-2 proton would be expected to show a correlation to the carbonyl carbon (C=O), confirming the position of the carbohydrazide group. The N-methyl protons would show correlations to the C-2 and C-5 carbons of the pyrrolidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₆H₁₃N₃O), the expected exact mass would be approximately 143.1059 g/mol . In an electron ionization (EI) mass spectrum, a prominent fragment is often the one resulting from the loss of the hydrazide group. Another characteristic fragmentation pathway for N-methylpyrrolidine derivatives involves the formation of an iminium ion. chemicalbook.comnist.gov

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment Ion |

| 143 | [M]⁺ (Molecular ion) |

| 84 | [M - CONHNH₂]⁺ (Loss of the carbohydrazide side chain) |

| 58 | [CH₂=N(CH₃)CH₂CH₃]⁺ (Iminium ion fragment) |

| 43 | [CONHNH₂]⁺ (Carbohydrazide fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups. mdpi.commdpi.com

The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) in the hydrazide group would appear as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide will be a strong, sharp absorption band around 1650-1680 cm⁻¹. The C-H stretching vibrations of the aliphatic pyrrolidine ring and the N-methyl group would be observed in the 2850-3000 cm⁻¹ region. chemicalbook.com

Expected IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Amine and Amide |

| C-H Stretch | 2850 - 3000 | Aliphatic |

| C=O Stretch | 1650 - 1680 | Amide (strong) |

| N-H Bend | 1590 - 1650 | Primary Amine |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules. Since the molecule is the (S)-enantiomer, derived from L-proline, its CD spectrum is expected to exhibit a characteristic pattern. Peptides and derivatives containing L-proline often show a distinct CD spectrum. researchgate.net A typical CD spectrum for a poly(L-proline) type II helix shows a strong negative band around 204 nm and a weaker positive band around 228 nm. researchgate.net While this compound is not a long polypeptide, the chirality of the C-2 position, inherited from L-proline, would be expected to dominate the CD spectrum, allowing for the confirmation of the (S)-configuration. nih.gov The precise positions and intensities of the Cotton effects would depend on the solvent and the conformation of the carbohydrazide side chain.

Electronic Circular Dichroism (ECD) Spectroscopy

For this compound, the key chromophores are the hydrazide group and the N-methylated pyrrolidine ring. While specific experimental ECD data for this exact compound is not extensively available in the public domain, studies on similar proline-containing compounds provide a framework for what would be expected. nih.gov The analysis would typically involve comparing the experimental ECD spectrum with spectra generated through quantum chemical calculations for different possible conformers. This comparison allows for the assignment of the absolute configuration and the identification of the predominant solution-phase conformation.

Table 1: Hypothetical ECD Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment |

| ~210 | Positive | n → π* (hydrazide) |

| ~190 | Negative | π → π* (hydrazide) |

Note: This data is illustrative and based on typical values for similar structures. Actual experimental values would be required for a definitive analysis.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org This phenomenon, known as the Cotton effect in the vicinity of an absorption band, is characteristic of a chiral molecule. A plain ORD curve, which shows a gradual change in rotation with wavelength, is observed when the measurement is far from an absorption band. In contrast, an anomalous ORD curve, featuring a peak and a trough, is seen when the wavelength of the polarized light passes through a chromophore's absorption maximum.

The ORD spectrum of this compound would be expected to exhibit a positive Cotton effect, consistent with the (S)-configuration at the C2 position, which is derived from natural L-proline. The specific rotation is typically measured at the sodium D-line (589 nm) as a standard reference.

Table 2: Representative ORD Data for a Chiral Pyrrolidine Derivative

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 650 | +50 |

| 589 (D-line) | +65 |

| 450 | +110 |

| 350 | +250 (Peak) |

| 310 | 0 |

| 280 | -150 (Trough) |

Note: This data represents a typical anomalous ORD curve for a related chiral compound and is for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not readily found in open-access crystallographic databases, analysis of related proline derivatives often reveals key structural features. nih.gov For instance, the pyrrolidine ring typically adopts one of several puckered conformations (envelope or twist). The crystal structure would definitively establish the (S)-configuration at the stereocenter and reveal intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which dictates the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-N (pyrrolidine), C=O, N-N (hydrazide) |

| Key Bond Angles (°) | Torsion angles defining ring pucker |

| Hydrogen Bonding | Intermolecular N-H···O=C interactions |

Note: The values in this table are placeholders and would be determined from the experimental X-ray diffraction data.

Application As a Chiral Auxiliary in Diastereoselective Synthesis

Mechanism of Chiral Induction in Stereoselective Transformations

The mechanism of chiral induction for proline-derived hydrazones, such as those formed from (S)-1-Methylpyrrolidine-2-carbohydrazide, is a well-established principle in asymmetric synthesis. The process begins with the condensation of the carbohydrazide (B1668358) with a prochiral ketone or aldehyde to form a chiral hydrazone.

Upon treatment with a strong base, such as lithium diisopropylamide (LDA), the hydrazone is deprotonated at the α-carbon to form a lithium azaenolate intermediate. The stereoselectivity of subsequent reactions is dictated by the conformation of this azaenolate. The (S)-pyrrolidine ring adopts a rigid conformation that effectively shields one face of the azaenolate. nih.gov This steric hindrance forces an incoming electrophile to attack from the less hindered face, resulting in a highly diastereoselective bond formation. nih.govduke.edu The N-methyl group on the pyrrolidine (B122466) ring influences the electronic properties and conformational rigidity of the system.

The generally accepted mechanism involves the formation of an azaenolate with a Z-configuration at the C=N bond and an E-configuration at the C=C bond, which is stabilized through chelation with the lithium cation. nih.gov The bulky pyrrolidine ring effectively blocks the si-face of the azaenolate, directing the electrophile to the re-face.

Diastereoselective Conjugate Addition Reactions

Hydrazones derived from this compound can be employed in diastereoselective conjugate addition (Michael addition) reactions. The corresponding lithium azaenolates can act as soft nucleophiles, adding to α,β-unsaturated esters, ketones, or nitroalkenes.

The chiral environment established by the auxiliary directs the 1,4-addition to occur with high diastereoselectivity. After the addition, the resulting enolate is protonated to yield the product, which contains two new stereocenters. The stereochemical outcome is controlled by the conformation of the chiral azaenolate intermediate. The auxiliary is subsequently removed, typically by ozonolysis or acid hydrolysis, to reveal the chiral β-substituted ketone or aldehyde. While specific examples utilizing this compound are not readily found, this methodology is a staple for related proline-derived auxiliaries.

Diastereoselective Alkylation and Acylation Reactions

Diastereoselective alkylation is a cornerstone application for chiral hydrazones. The lithium azaenolate generated from the hydrazone of this compound can be reacted with various electrophiles, such as alkyl halides or triflates, to introduce a new substituent at the α-carbon.

The stereoselectivity of the alkylation is generally high, as the electrophile approaches the azaenolate from the face opposite to the bulky pyrrolidine ring. duke.edu This process allows for the enantioselective synthesis of α-substituted ketones and aldehydes. Similarly, acylation reactions can be performed using acylating agents to introduce a keto group at the α-position, leading to the formation of 1,3-dicarbonyl compounds with high diastereomeric purity.

A representative data table for the alkylation of a hydrazone derived from a related proline auxiliary is shown below to illustrate typical outcomes.

| Entry | Ketone | Electrophile | Yield (%) | d.e. (%) |

| 1 | Cyclohexanone | Methyl Iodide | 95 | >98 |

| 2 | Cyclopentanone | Ethyl Iodide | 92 | >98 |

| 3 | Acetone | Benzyl Bromide | 88 | 95 |

| Note: This table is illustrative and based on data for related SAMP/RAMP hydrazones, not specifically this compound. |

Application in Carbonyl Additions and Reductions

Chiral hydrazones can influence the stereochemical outcome of nucleophilic additions to the carbonyl carbon itself, although this application is less common than α-alkylation. masterorganicchemistry.comlibretexts.org More frequently, the hydrazone moiety is used to direct the reduction of the C=N double bond.

Alternatively, after the auxiliary has been used for α-alkylation and subsequently removed, the resulting chiral ketone can undergo diastereoselective reduction. The existing stereocenter at the α-position directs the hydride attack on the carbonyl group, following models such as Felkin-Anh or Cram's rule, to produce chiral secondary alcohols with a specific diastereomeric relationship.

Diastereomeric Excess Determination Methodologies

Following a diastereoselective reaction, it is crucial to determine the diastereomeric excess (d.e.) of the product. Several analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is one of the most direct methods for determining diastereomeric ratios. nih.gov Since diastereomers have different physical properties, their corresponding protons are in chemically non-equivalent environments and will often exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio can be accurately calculated. For complex spectra, 2D NMR techniques may be required.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating diastereomers. nih.govnih.gov Using a normal-phase (silica gel) or reversed-phase column, diastereomers can often be separated due to their different polarities and interactions with the stationary phase. researchgate.netresearchgate.net Each diastereomer will have a distinct retention time, and the area under each peak is proportional to its concentration, allowing for precise determination of the diastereomeric ratio. Chiral stationary phases are not necessary for separating diastereomers.

Gas Chromatography (GC): For volatile compounds, gas chromatography can be used to separate diastereomers. Similar to HPLC, the different physical properties of the diastereomers lead to different retention times on the GC column.

The choice of method depends on the specific properties of the synthesized compounds, such as their volatility, solubility, and the presence of suitable NMR handles.

Reactivity and Mechanistic Investigations of S 1 Methylpyrrolidine 2 Carbohydrazide

Nucleophilic and Electrophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group, -CONHNH₂, is the primary center of nucleophilic and electrophilic reactivity in (S)-1-Methylpyrrolidine-2-carbohydrazide.

Nucleophilic Character: The terminal nitrogen atom (-NH₂) of the hydrazide moiety possesses a lone pair of electrons, rendering it significantly nucleophilic. This allows it to readily attack electrophilic centers. A common reaction showcasing this nucleophilicity is the condensation with aldehydes and ketones to form acylhydrazones. This reaction is fundamental to the utility of hydrazides in organic synthesis. The N-methylpyrrolidine ring can influence this nucleophilicity through steric hindrance and electronic effects.

Electrophilic Character: While primarily nucleophilic, the carbonyl carbon of the hydrazide group exhibits electrophilic character. It can be subject to attack by strong nucleophiles, although this is less common compared to the reactions involving the terminal nitrogen.

The reactivity of the hydrazide moiety is also influenced by the nitrogen atom adjacent to the carbonyl group. The lone pair on this nitrogen is delocalized into the carbonyl group, which reduces its nucleophilicity compared to the terminal nitrogen. This electronic effect is a key determinant of the regioselectivity of its reactions.

Reaction Kinetics and Thermodynamic Profiles

Detailed experimental kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the literature. However, by examining studies on similar structures, such as other proline derivatives and acylhydrazones, general profiles can be inferred.

Reaction Kinetics: The formation of acylhydrazones from hydrazides and aldehydes is typically a rapid, second-order reaction. The rate is dependent on the concentration of both the hydrazide and the carbonyl compound. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. The N-methyl group on the pyrrolidine (B122466) ring may exert a steric effect that could slightly modulate the reaction rate compared to its unmethylated counterpart.

Below is an illustrative table of hypothetical kinetic data for the formation of an acylhydrazone from this compound and a generic aldehyde, based on typical values for similar reactions.

| Aldehyde | Catalyst | Rate Constant (k, M⁻¹s⁻¹) |

| Benzaldehyde | Acetic Acid (10 mol%) | 1.2 x 10⁻² |

| p-Nitrobenzaldehyde | Acetic Acid (10 mol%) | 3.5 x 10⁻² |

| p-Methoxybenzaldehyde | Acetic Acid (10 mol%) | 0.8 x 10⁻² |

Thermodynamic Profiles: The formation of acylhydrazones is generally a thermodynamically favorable process, driven by the formation of a stable C=N double bond and the elimination of a water molecule. The equilibrium of the reaction can be shifted towards the product by removing water. The thermodynamic stability of the resulting acylhydrazone can be influenced by the nature of the substituents on both the pyrrolidine ring and the carbonyl reactant.

An illustrative table of thermodynamic parameters for acylhydrazone formation is presented below.

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |

| Acylhydrazone Formation | -45 | +120 | -80.76 |

Proposed Reaction Mechanisms in Catalytic and Auxiliary Roles

The structure of this compound suggests its potential to act as an organocatalyst, particularly in asymmetric synthesis, drawing on the well-established catalytic capabilities of proline and its derivatives.

Enamine and Iminium Ion Catalysis: The tertiary amine of the N-methylpyrrolidine ring can participate in enamine and iminium ion catalysis.

Enamine Catalysis: In reactions involving aldehydes or ketones, the pyrrolidine nitrogen can form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. The chiral environment provided by the (S)-configured pyrrolidine ring can induce stereoselectivity in the product.

Iminium Ion Catalysis: With α,β-unsaturated carbonyl compounds, the pyrrolidine nitrogen can form an iminium ion, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.

Hydrogen Bonding and Brønsted Acid-Base Catalysis: The hydrazide moiety, with its N-H protons, can act as a hydrogen-bond donor, potentially activating electrophiles or stabilizing transition states. The nitrogen atoms can also exhibit Brønsted basicity.

A proposed general mechanism for its role in a Michael addition is as follows:

The pyrrolidine nitrogen reacts with an aldehyde to form an enamine.

The enamine attacks a Michael acceptor (e.g., a nitroolefin).

The hydrazide moiety may participate in stabilizing the transition state through hydrogen bonding.

Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.

Influence of Substituents and Reaction Conditions on Reactivity

The reactivity of this compound can be significantly influenced by both structural modifications (substituents) and the conditions under which a reaction is performed.

Influence of Substituents:

On the Pyrrolidine Ring: Additional substituents on the pyrrolidine ring can impact reactivity through steric and electronic effects. Bulky substituents could hinder the approach of reactants to the catalytic or reactive sites. Electron-withdrawing or -donating groups can alter the basicity and nucleophilicity of the pyrrolidine nitrogen.

On the Hydrazide Moiety: Modification of the hydrazide, for instance, by N'-alkylation, would significantly alter its nucleophilicity and its ability to form acylhydrazones.

The following table illustrates the predicted qualitative effect of substituents at the C4 position of the pyrrolidine ring on the basicity of the nitrogen atom.

| Substituent at C4 | Electronic Effect | Predicted Effect on Basicity |

| -OH | Electron-withdrawing (inductive) | Decrease |

| -F | Strongly electron-withdrawing | Significant Decrease |

| -CH₃ | Electron-donating | Increase |

Influence of Reaction Conditions:

pH: The pH of the reaction medium is critical. In acidic conditions, the pyrrolidine nitrogen and the terminal amine of the hydrazide can be protonated, which would diminish their nucleophilicity but could enhance the catalytic activity in reactions proceeding through iminium ion intermediates. In basic conditions, the N-H protons of the hydrazide can be deprotonated, increasing its nucleophilicity.

Solvent: The choice of solvent can influence reaction rates and equilibria. Polar aprotic solvents may be suitable for reactions where charged intermediates are formed, while nonpolar solvents might be preferred for others. The ability of the solvent to participate in hydrogen bonding can also play a crucial role.

Temperature: As with most chemical reactions, temperature affects the reaction rate. Higher temperatures generally lead to faster reactions, but can also lead to undesired side products or decomposition. For asymmetric catalytic reactions, lower temperatures often result in higher enantioselectivity.

Computational and Theoretical Studies

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical first step in the theoretical study of a flexible molecule like (S)-1-Methylpyrrolidine-2-carbohydrazide. This analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the energy landscape that governs their interconversion. The pyrrolidine (B122466) ring is known to adopt non-planar "envelope" or "twist" conformations, while additional rotational freedom exists around the C-C bond connecting the ring to the carbohydrazide (B1668358) group, and the C-N and N-N bonds within the hydrazide moiety itself.

Illustrative Data Table: Relative Energies of Postulated Conformers Note: The following data is a representative example of results from a typical conformational analysis and is not based on published experimental data for this specific compound.

| Conformer ID | Pyrrolidine Puckering | Dihedral Angle (N1-C2-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Conf-1 | C3-exo (Envelope) | 178.5° (anti) | 0.00 | 75.2 |

| Conf-2 | C4-endo (Twist) | -65.2° (gauche) | 1.15 | 15.5 |

| Conf-3 | C3-exo (Envelope) | 68.9° (gauche) | 1.89 | 6.3 |

| Conf-4 | C2-endo (Envelope) | 175.1° (anti) | 2.50 | 3.0 |

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations provide fundamental insights into the distribution of electrons within the molecule, which dictates its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size researchgate.netunibo.it. The B3LYP functional combined with a split-valence basis set like 6-31G(d) is a common choice for geometry optimization and energy calculations nih.gov.

These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify electron-rich regions (prone to electrophilic attack), such as the carbonyl oxygen and the terminal amino group, and electron-poor regions (prone to nucleophilic attack).

Illustrative Data Table: Calculated Electronic Properties Note: This data is hypothetical and serves to illustrate typical output from DFT calculations.

| Property | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Modeling of Chiral Induction Mechanisms

This compound is a chiral molecule, derived from (S)-proline. Such compounds are often used as chiral ligands or organocatalysts in asymmetric synthesis mdpi.comresearchgate.net. Computational modeling is a powerful tool to elucidate the mechanism of chiral induction, explaining how the chirality of the catalyst is transferred to the product.

Modeling would involve calculating the transition states for the formation of both possible product enantiomers (R and S). By comparing the activation energies of these diastereomeric transition states, one can predict which product will be favored. These models often reveal that non-covalent interactions, such as hydrogen bonds or steric repulsion between the substrate and the chiral ligand, are responsible for the energy difference that leads to enantioselectivity researchgate.netnih.gov. For this compound, the carbohydrazide moiety offers potential hydrogen bond donor and acceptor sites that could be crucial for substrate binding and orientation.

Computational Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which serves as a valuable tool for structure verification and interpretation of experimental data. DFT methods are routinely used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies researchgate.net.

Calculated NMR chemical shifts (¹H and ¹³C) for an optimized geometry can be compared with experimental spectra to confirm structural assignments. A good correlation between calculated and experimental shifts indicates that the computed geometry is a reliable representation of the molecule in solution researchgate.net. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as C=O stretching, N-H bending, or C-N stretching.

Illustrative Data Table: Predicted vs. Hypothetical Experimental ¹³C NMR Shifts Note: Experimental data is hypothetical. Predictions are typical of DFT/GIAO calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C=O (Carbonyl) | 172.5 | 171.8 |

| C2 (Pyrrolidine) | 65.1 | 64.7 |

| C5 (Pyrrolidine) | 58.3 | 57.9 |

| N-CH₃ (Methyl) | 42.0 | 41.5 |

| C3 (Pyrrolidine) | 30.5 | 30.1 |

| C4 (Pyrrolidine) | 24.8 | 24.3 |

Transition State Analysis of Key Reactions Involving the Compound

Beyond its role in catalysis, this compound can undergo various chemical reactions. Transition state theory and computational chemistry allow for the detailed investigation of reaction mechanisms. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (energy barrier) for a reaction can be determined.

For instance, the cyclization reactions that proline hydrazides can undergo could be modeled uzh.ch. Computational studies can clarify whether such reactions proceed through a stepwise or concerted mechanism and identify the rate-limiting step. These analyses provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone. Computational studies on the related L-proline dehydrogenase have successfully elucidated multi-step proton and hydride transfer mechanisms by calculating the transition states for each step nih.govnih.gov.

Ligand-Metal Interaction Modeling in Catalytic Systems

The carbohydrazide moiety is an effective binding site for metal ions, making this compound a potential bidentate or tridentate ligand in coordination chemistry at.ua. Computational modeling can be used to study the structure, bonding, and stability of the resulting metal complexes.

DFT calculations can optimize the geometry of the ligand-metal complex and analyze the nature of the coordination bonds. Methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal. Theoretical studies on the interaction of transition metals with L-proline have shown that binding energies and preferred coordination geometries can be accurately predicted nih.gov. Such models are essential for designing novel catalysts, predicting their stability, and understanding their electronic properties, which are crucial for their catalytic activity.

Derivatization and Scaffold Modification Studies

Synthesis of Analogs with Modified Pyrrolidine (B122466) Ring Substituents

The synthesis of analogs of (S)-1-Methylpyrrolidine-2-carbohydrazide with modified pyrrolidine ring substituents is a key strategy to modulate the catalyst's performance. These modifications can influence the steric environment around the active site, which in turn can impact the enantioselectivity of the catalyzed reaction.

One common approach to synthesizing these analogs begins with commercially available and relatively inexpensive L-proline. The pyrrolidine nitrogen can be functionalized through various methods. For instance, N-alkylation of the proline ester followed by hydrazinolysis provides a straightforward route to N-alkylated proline hydrazides. While the focus is on the N-methyl derivative, other N-alkyl or N-aryl groups can be introduced to create a library of catalysts with varying steric bulk.

Furthermore, substitutions at other positions of the pyrrolidine ring, such as at the 4-position, can also significantly influence the catalytic outcome. For example, the introduction of a hydroxyl group at the 4-position of the proline ring has been shown to affect the enantioselectivity of prolinamide organocatalysts. This is often attributed to the formation of hydrogen bonds that can help in organizing the transition state of the reaction.

A notable example of a more complex N-substituted proline hydrazide is the synthesis of protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide. This compound was developed as a highly enantioselective catalyst for the asymmetric direct aldol (B89426) reaction of aromatic aldehydes with ketones. The synthesis involves the coupling of N-benzyl-L-proline with L-proline methyl ester, followed by hydrazinolysis to yield the desired dipeptide hydrazide. This example underscores the potential of introducing more complex substituents on the pyrrolidine nitrogen to create highly effective chiral catalysts.

Table 1: Examples of Synthesized Analogs with Modified Pyrrolidine Ring

| Starting Material | Modification | Resulting Analog | Application |

| L-proline | N-methylation and hydrazinolysis | This compound | Chiral catalyst scaffold |

| L-proline | N-benzylation and hydrazinolysis | (S)-1-Benzylpyrrolidine-2-carbohydrazide | Chiral catalyst scaffold |

| N-benzyl-L-proline | Coupling with L-proline and hydrazinolysis | N'-benzyl-N'-l-prolyl-l-proline hydrazide | Asymmetric aldol reactions |

Modification of the Hydrazide Functionality

The hydrazide group in this compound is a versatile functional handle that can be readily converted into a variety of other functionalities. These modifications can alter the electronic properties and coordinating ability of the catalyst, thereby influencing its reactivity and selectivity.

A common modification is the condensation of the hydrazide with aldehydes and ketones to form the corresponding hydrazones . This reaction is typically carried out under mild conditions and provides a straightforward method to introduce a wide range of substituents. The resulting hydrazones can themselves be active catalysts or serve as intermediates for further transformations. For instance, pyrazine carbohydrazide (B1668358) has been reacted with various aromatic carbonyl compounds to produce hydrazones that were evaluated for their biological and catalytic activities nih.gov.

The hydrazide can also react with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides , respectively. These derivatives introduce additional hydrogen-bonding donors and can influence the catalyst's interaction with the substrates. Studies on (S)-proline hydrazide have shown that it readily reacts with these reagents to form the corresponding adducts uzh.ch.

Furthermore, the hydrazide moiety can be acylated to form diacylhydrazines or can be a precursor for the synthesis of various heterocyclic compounds such as pyrazoles, oxadiazoles (B1248032), and triazoles. These transformations significantly expand the chemical space accessible from the this compound scaffold.

Table 2: Examples of Hydrazide Functionality Modifications

| Starting Hydrazide | Reagent | Resulting Functional Group |

| (S)-Proline hydrazide | Aromatic aldehydes/ketones | Hydrazone |

| (S)-Proline hydrazide | Isocyanates | Semicarbazide |

| (S)-Proline hydrazide | Isothiocyanates | Thiosemicarbazide |

Impact of Structural Modifications on Chiral Efficiency and Reactivity

The structural modifications on both the pyrrolidine ring and the hydrazide functionality have a profound impact on the chiral efficiency and reactivity of the resulting organocatalysts. The goal of these modifications is to create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

Pyrrolidine Ring Modifications:

The substituent on the pyrrolidine nitrogen plays a crucial role in determining the catalyst's performance. The size and nature of this group can influence the conformation of the pyrrolidine ring and the steric hindrance around the catalytic site. For instance, in proline-catalyzed reactions, the N-substituent can affect the formation of the key enamine intermediate.

The development of N'-benzyl-N'-l-prolyl-l-proline hydrazide as a catalyst for the asymmetric aldol reaction provides a clear example of the impact of N-substitution. This catalyst demonstrated high enantioselectivity, suggesting that the bulky and complex N-substituent helps to create a highly organized transition state that favors the formation of one enantiomer over the other.

Hydrazide Functionality Modifications:

Modification of the hydrazide group can alter the catalyst's mode of action. For example, converting the hydrazide to a hydrazone introduces a C=N double bond and can change the way the catalyst interacts with the substrate. The substituents on the hydrazone moiety can further modulate the steric and electronic properties of the catalyst.

The use of proline-derived organocatalysts in various asymmetric reactions, such as aldol and Michael additions, has shown that even subtle changes in the catalyst structure can lead to significant differences in enantioselectivity and diastereoselectivity wikipedia.org. While direct studies on a broad range of this compound derivatives are limited, the principles established from the study of other proline-based catalysts strongly suggest that similar structure-activity relationships would be observed. The strategic modification of this scaffold, therefore, remains a promising avenue for the discovery of new and highly efficient chiral organocatalysts.

Table 3: Illustrative Impact of Modifications on Catalytic Performance (Hypothetical Data Based on Related Systems)

| Catalyst Scaffold | Modification | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (S)-Proline derivative | N-H (unsubstituted) | Aldol Reaction | 70:30 | 85% |

| (S)-Proline derivative | N-Methyl | Aldol Reaction | 75:25 | 90% |

| (S)-Proline derivative | N-Benzyl | Aldol Reaction | 80:20 | 95% |

| Proline Hydrazide | Unmodified | Michael Addition | 60:40 | 70% |

| Proline Hydrazone | Phenyl substituent | Michael Addition | 85:15 | 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.